2-{5-[(2-Chlorophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
2-{5-[(2-Chlorophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chlorophenoxy group and a furan ring, contributes to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(2-Chlorophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine core: This step often involves the cyclization of appropriate hydrazine derivatives with triazole precursors under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the chlorophenoxy group: This step typically involves a nucleophilic substitution reaction where a chlorophenol reacts with a suitable leaving group on the furan ring, often under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them into amines or alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or thiourea can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2,3-dione derivatives, while nucleophilic substitution of the chlorophenoxy group can produce a variety of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 2-{5-[(2-Chlorophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. It has been studied for its cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent .
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for the treatment of diseases such as cancer and inflammatory disorders .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 2-{5-[(2-Chlorophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound prevents their normal function, leading to the disruption of cellular processes such as cell cycle progression and proliferation . This inhibition can induce apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure but different substituents, known for its kinase inhibitory activity.
Triazolo[1,5-a]pyrimidine: A related compound with a different arrangement of nitrogen atoms in the ring system, also studied for its biological activities.
Uniqueness
The uniqueness of 2-{5-[(2-Chlorophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenoxy group and the furan ring enhances its ability to interact with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H11ClN6O2 |
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Molecular Weight |
366.8 g/mol |
IUPAC Name |
4-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C17H11ClN6O2/c18-12-3-1-2-4-13(12)25-8-10-5-6-14(26-10)16-21-17-11-7-20-22-15(11)19-9-24(17)23-16/h1-7,9H,8H2,(H,20,22) |
InChI Key |
UBPWYDCKSQXNBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C=NN5)Cl |
Origin of Product |
United States |
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